molecular formula C23H19ClN4O3 B14945862 N-[(1Z)-3-{[2-(1H-benzimidazol-2-yl)ethyl]amino}-1-(4-chlorophenyl)-3-oxoprop-1-en-2-yl]furan-2-carboxamide

N-[(1Z)-3-{[2-(1H-benzimidazol-2-yl)ethyl]amino}-1-(4-chlorophenyl)-3-oxoprop-1-en-2-yl]furan-2-carboxamide

Cat. No.: B14945862
M. Wt: 434.9 g/mol
InChI Key: NYTRYVUACIPZRQ-RGEXLXHISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2Z)-N-[2-(1H-13-BENZODIAZOL-2-YL)ETHYL]-3-(4-CHLOROPHENYL)-2-[(FURAN-2-YL)FORMAMIDO]PROP-2-ENAMIDE is a complex organic compound that features a benzodiazole ring, a chlorophenyl group, and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-N-[2-(1H-13-BENZODIAZOL-2-YL)ETHYL]-3-(4-CHLOROPHENYL)-2-[(FURAN-2-YL)FORMAMIDO]PROP-2-ENAMIDE typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Benzodiazole Ring: Starting with ortho-phenylenediamine and reacting it with a suitable aldehyde under acidic conditions to form the benzodiazole ring.

    Attachment of the Ethyl Chain: The benzodiazole derivative is then reacted with an ethyl halide in the presence of a base to attach the ethyl chain.

    Formation of the Chlorophenyl Group: A chlorophenyl derivative is synthesized separately, often through halogenation of a phenyl ring.

    Coupling Reactions: The benzodiazole-ethyl compound is coupled with the chlorophenyl derivative using a coupling agent such as palladium on carbon.

    Formation of the Furan Ring: The furan ring is introduced through a formylation reaction, where a furan derivative is reacted with formic acid or a formylating agent.

    Final Coupling: The final product is obtained by coupling the furan derivative with the benzodiazole-ethyl-chlorophenyl compound under suitable conditions, often using a peptide coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include:

    Optimization of Reaction Conditions: Adjusting temperature, pressure, and solvent conditions to improve reaction efficiency.

    Use of Catalysts: Employing catalysts to enhance reaction rates and selectivity.

    Purification Techniques: Utilizing chromatography, recrystallization, and other purification methods to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.

    Reduction: Reduction reactions can occur at the benzodiazole ring, converting it to a dihydrobenzodiazole derivative.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Dihydrobenzodiazole derivatives.

    Substitution: Various substituted chlorophenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Synthetic Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology

    Biological Probes: Used in the development of probes for studying biological processes.

    Enzyme Inhibition: Potential inhibitor of specific enzymes due to its structural similarity to natural substrates.

Medicine

    Drug Development: Investigated for its potential as a therapeutic agent in treating various diseases.

    Pharmacology: Studied for its interactions with biological targets and its pharmacokinetic properties.

Industry

    Material Science:

    Agriculture: Investigated for its potential use as a pesticide or herbicide.

Mechanism of Action

The mechanism of action of (2Z)-N-[2-(1H-13-BENZODIAZOL-2-YL)ETHYL]-3-(4-CHLOROPHENYL)-2-[(FURAN-2-YL)FORMAMIDO]PROP-2-ENAMIDE involves its interaction with specific molecular targets. These may include:

    Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites, preventing substrate binding and subsequent catalytic activity.

    Receptor Binding: It may interact with cellular receptors, modulating signal transduction pathways and altering cellular responses.

    DNA Intercalation: The compound may intercalate into DNA, disrupting replication and transcription processes.

Comparison with Similar Compounds

Similar Compounds

    (2Z)-N-[2-(1H-13-BENZODIAZOL-2-YL)ETHYL]-3-(4-METHOXYPHENYL)-2-[(FURAN-2-YL)FORMAMIDO]PROP-2-ENAMIDE: Similar structure but with a methoxy group instead of a chlorine atom.

    (2Z)-N-[2-(1H-13-BENZODIAZOL-2-YL)ETHYL]-3-(4-FLUOROPHENYL)-2-[(FURAN-2-YL)FORMAMIDO]PROP-2-ENAMIDE: Similar structure but with a fluorine atom instead of a chlorine atom.

Uniqueness

    Chlorophenyl Group: The presence of the chlorophenyl group imparts unique chemical reactivity and biological activity compared to its methoxy and fluorine analogs.

    Benzodiazole Ring: The benzodiazole ring provides a unique scaffold for interactions with biological targets, distinguishing it from other heterocyclic compounds.

Properties

Molecular Formula

C23H19ClN4O3

Molecular Weight

434.9 g/mol

IUPAC Name

N-[(Z)-3-[2-(1H-benzimidazol-2-yl)ethylamino]-1-(4-chlorophenyl)-3-oxoprop-1-en-2-yl]furan-2-carboxamide

InChI

InChI=1S/C23H19ClN4O3/c24-16-9-7-15(8-10-16)14-19(28-23(30)20-6-3-13-31-20)22(29)25-12-11-21-26-17-4-1-2-5-18(17)27-21/h1-10,13-14H,11-12H2,(H,25,29)(H,26,27)(H,28,30)/b19-14-

InChI Key

NYTRYVUACIPZRQ-RGEXLXHISA-N

Isomeric SMILES

C1=CC=C2C(=C1)NC(=N2)CCNC(=O)/C(=C/C3=CC=C(C=C3)Cl)/NC(=O)C4=CC=CO4

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)CCNC(=O)C(=CC3=CC=C(C=C3)Cl)NC(=O)C4=CC=CO4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.